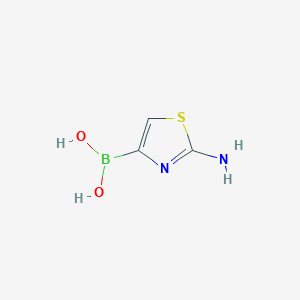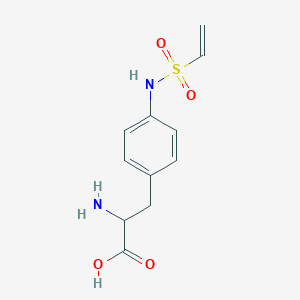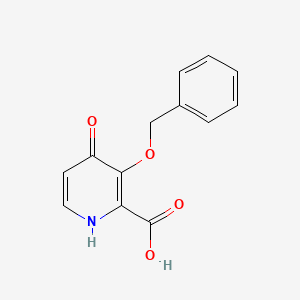
6-Bromo-2-chloro-7-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-chloro-7-methylquinoline is a quinoline derivative, a class of compounds known for their diverse biological and chemical properties. Quinoline derivatives are widely used in various fields, including medicine, agriculture, and materials science, due to their unique structural and functional characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-7-methylquinoline typically involves the halogenation of quinoline derivatives. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing efficient and cost-effective catalysts and reagents. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-2-chloro-7-methylquinoline can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, nucleophilic substitution can occur at the halogenated positions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, potentially altering its chemical properties and reactivity.
Coupling Reactions: Such as the Suzuki–Miyaura coupling, which can form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted quinoline derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-2-chloro-7-methylquinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Material Science: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-chloro-7-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-chloro-7-methylquinoline: Another halogenated quinoline derivative with similar chemical properties.
2-Chloroquinoline-3-carbaldehyde: A quinoline derivative with different functional groups, used in various synthetic applications.
Uniqueness
6-Bromo-2-chloro-7-methylquinoline is unique due to its specific halogenation pattern, which can influence its reactivity and biological activity. The presence of both bromine and chlorine atoms in the quinoline ring can enhance its potential as a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
99455-16-0 |
|---|---|
Fórmula molecular |
C10H7BrClN |
Peso molecular |
256.52 g/mol |
Nombre IUPAC |
6-bromo-2-chloro-7-methylquinoline |
InChI |
InChI=1S/C10H7BrClN/c1-6-4-9-7(5-8(6)11)2-3-10(12)13-9/h2-5H,1H3 |
Clave InChI |
XDHMLWROGHKLIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=N2)Cl)C=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)




![9-Cyclopropyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B15334295.png)


![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)

![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)


